4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide
CAS No.:
VCID: VC15687541
Molecular Formula: C17H17FN2O3
Molecular Weight: 316.33 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a fluorine atom, and a nitro group attached to a benzamide framework. This compound is of significant interest in various scientific fields, particularly in medicinal chemistry and material science. Synthesis MethodsThe synthesis of 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide typically involves nucleophilic substitution reactions between specific aniline derivatives (e.g., 2-fluoroaniline derivatives) and benzoyl chlorides. The general procedure includes:
Potential ApplicationsThis compound has potential applications in various fields:
Interaction StudiesInteraction studies are crucial for understanding how this compound interacts with biological systems: Preliminary studies could include assessing binding affinities with enzymes or receptors using techniques such as Nuclear Magnetic Resonance spectroscopy or Mass Spectrometry. Table: Similar CompoundsSimilar compounds share structural similarities but differ in specific functional groups: |
||||||
---|---|---|---|---|---|---|---|
Product Name | 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide | ||||||
Molecular Formula | C17H17FN2O3 | ||||||
Molecular Weight | 316.33 g/mol | ||||||
IUPAC Name | 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide | ||||||
Standard InChI | InChI=1S/C17H17FN2O3/c1-17(2,3)12-6-4-11(5-7-12)16(21)19-15-10-13(20(22)23)8-9-14(15)18/h4-10H,1-3H3,(H,19,21) | ||||||
Standard InChIKey | GUQPSUMDOMLCPR-UHFFFAOYSA-N | ||||||
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | ||||||
PubChem Compound | 4026650 | ||||||
Last Modified | Aug 09 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume